molecular formula C25H26O5 B12541129 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one

Cat. No.: B12541129
M. Wt: 406.5 g/mol
InChI Key: XNDMXYBXXHBRPH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxy-4-phenylmethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable ketone precursor in the presence of a base catalyst to form the desired ketone product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-phenylpropan-1-one: Lacks the additional methoxy and phenylmethoxy groups.

    1-(4-Methoxyphenyl)-2-(2-methoxyphenyl)propan-1-one: Similar structure but with fewer methoxy groups.

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C25H26O5/c1-17(25(26)19-10-13-22(27-2)24(14-19)29-4)21-12-11-20(15-23(21)28-3)30-16-18-8-6-5-7-9-18/h5-15,17H,16H2,1-4H3

InChI Key

XNDMXYBXXHBRPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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